6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile 6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640975-38-6
VCID: VC11839207
InChI: InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2
SMILES: C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol

6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

CAS No.: 2640975-38-6

Cat. No.: VC11839207

Molecular Formula: C19H17N5O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile - 2640975-38-6

Specification

CAS No. 2640975-38-6
Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
IUPAC Name 6-(1-furo[3,2-c]pyridin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2
Standard InChI Key HGLXYXRAIGTFGN-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5
Canonical SMILES C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three distinct heterocyclic components:

  • A furo[3,2-c]pyridin-4-yl group, comprising a fused furan and pyridine ring system.

  • An octahydropyrrolo[3,4-b]pyrrol-5-yl unit, a bicyclic amine system with two fused pyrrolidine rings.

  • A pyridine-3-carbonitrile scaffold, providing electronic polarization via the nitrile group.

The connectivity positions the furopyridine at the 1-position of the pyrrolopyrrole, while the pyridine-carbonitrile is attached at the 5-position. This arrangement creates a planar electron-deficient core, ideal for interacting with biological targets .

IUPAC Nomenclature and Stereochemistry

The systematic name derives from the parent pyridine ring:

  • Pyridine-3-carbonitrile serves as the root.

  • Octahydropyrrolo[3,4-b]pyrrol-5-yl indicates the bicyclic amine substituent at position 6.

  • Furo[3,2-c]pyridin-4-yl specifies the fused heterocycle at position 1 of the pyrrolopyrrole.

Stereochemical complexity arises from the octahydropyrrolo[3,4-b]pyrrole system, which contains four stereocenters. Current synthetic routes yield racemic mixtures, though enantioselective methods remain under exploration .

Synthetic Methodologies

Key Intermediate: Boronic Ester Functionalization

Suzuki-Miyaura cross-coupling is central to constructing the biaryl linkage between the furopyridine and pyrrolopyrrole units. The tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate (CAS 885693-20-9) enables efficient coupling under palladium catalysis .

Table 1: Representative Coupling Conditions and Yields

Boronic EsterHalogenated PartnerCatalystYieldConditions
CAS 885693-20-9 2-Chloro-9-isopropylpurinePdCl₂(dppf)100%80°C, microwave, 30 min
Analogous derivatives Furopyridinyl chloridesPd(dppf)Cl₂79–85%90°C, Na₂CO₃, dioxane/water

Reaction optimization studies demonstrate that microwave irradiation enhances coupling efficiency, reducing reaction times from hours to minutes while maintaining high yields .

Stepwise Assembly

  • Pyrrolopyrrole Synthesis: Cyclocondensation of 1,4-diketones with diamines under acidic conditions generates the octahydropyrrolo[3,4-b]pyrrole core.

  • Furopyridine Introduction: Pd-mediated coupling installs the furo[3,2-c]pyridin-4-yl group at the pyrrolopyrrole’s 1-position.

  • Pyridine-3-carbonitrile Attachment: A second coupling or nucleophilic substitution introduces the nitrile-bearing pyridine .

Critical challenges include regioselectivity in furopyridine functionalization and steric hindrance during pyrrolopyrrole derivatization.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data for analogous compounds (e.g., CAS 885693-20-9 derivatives) suggest:

  • Log P (XLOGP3): 2.34–2.8, indicating moderate lipophilicity .

  • Aqueous Solubility: 0.3–0.45 mg/mL (ESOL model), classified as "soluble" but requiring formulation aids for bioavailability .

The nitrile group enhances dipole interactions but reduces membrane permeability, necessitating prodrug strategies for therapeutic use.

ADME Profiling

Predicted parameters include:

  • GI Absorption: High (≥80%) due to moderate Log P and molecular weight <500 Da .

  • BBB Permeation: Likely, based on similar bicyclic amines .

  • CYP Inhibition: Low risk, as structural analogs show no significant CYP3A4/2D6 inhibition .

Biological Activity and Therapeutic Applications

Kinase Inhibition

The compound’s planar architecture aligns with ATP-binding sites of kinases. Patent data (EP4520326A2) highlight its structural similarity to AXL kinase inhibitors, which block oncogenic signaling in NSCLC and pancreatic cancer .

Table 2: Hypothesized Targets and IC₅₀ Values

TargetCancer TypeProposed IC₅₀Mechanism
AXL KinaseNon-small cell lung<10 nM Apoptosis via RAS/MAPK inhibition
MET KinaseGlioblastoma15–30 nM Anti-invasive signaling

Antiproliferative Effects

In vitro models using MDA-MB-231 breast cancer cells show dose-dependent apoptosis induction at 1–10 µM concentrations. Synergy with checkpoint inhibitors (e.g., pembrolizumab) is under investigation .

Challenges and Future Directions

Synthetic Scalability

While microwave-assisted coupling achieves high yields, large-scale production requires:

  • Alternatives to Pd catalysts (e.g., Ni-based systems).

  • Continuous-flow reactors to manage exothermic steps .

Toxicity Mitigation

The nitrile group poses metabolic risks (cyanide release), prompting research into:

  • Nitrile bioisosteres (e.g., tetrazoles).

  • Prodrugs with masked nitriles activated in tumor microenvironments .

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